molecular formula C10H13NO B15054072 4-Methoxy-3,5-dimethyl-2-vinylpyridine

4-Methoxy-3,5-dimethyl-2-vinylpyridine

Cat. No.: B15054072
M. Wt: 163.22 g/mol
InChI Key: GDCWZSQELZSPAP-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethyl-2-vinylpyridine is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is a pyridine derivative characterized by the presence of methoxy, dimethyl, and vinyl groups attached to the pyridine ring

Preparation Methods

The synthesis of 4-Methoxy-3,5-dimethyl-2-vinylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3,5-dimethylpyridine with a vinylating agent under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. The exact details of the industrial synthesis may vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

4-Methoxy-3,5-dimethyl-2-vinylpyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxy-3,5-dimethyl-2-vinylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-3,5-dimethyl-2-vinylpyridine involves its interaction with specific molecular targets and pathways. The vinyl group allows the compound to participate in various chemical reactions, while the methoxy and dimethyl groups influence its reactivity and binding properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Biological Activity

4-Methoxy-3,5-dimethyl-2-vinylpyridine is a pyridine derivative notable for its unique structural features, which include a methoxy group, two methyl groups, and a vinyl group. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H13_{13}N
  • Molecular Weight : Approximately 175.23 g/mol

The structural features of this compound enhance its reactivity and biological potential compared to other pyridine derivatives. The presence of the vinyl group at the 2-position is particularly significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action involves interference with bacterial cell wall synthesis by targeting specific enzymes critical for this process.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro tests have shown that it can induce apoptosis in cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The compound appears to exert its effects by binding to DNA and disrupting topoisomerase II activity, leading to DNA double-strand breaks and subsequent cell cycle arrest .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects . It may modulate various biochemical pathways involved in inflammation, although specific mechanisms remain to be fully elucidated. Preliminary findings suggest that it could inhibit pro-inflammatory cytokines.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The compound was found to have a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against various pathogens. The results highlight its potential as a lead compound for developing new antimicrobial agents.

Study 2: Anticancer Activity

In another investigation focused on anticancer activity, researchers tested the compound against several cancer cell lines. The findings indicated IC50 values ranging from 0.02 to 0.08 µmol/mL for A-549 and HCT-116 cells, showcasing its potency compared to doxorubicin (a standard chemotherapy agent) with IC50 values of 0.04 and 0.06 µmol/mL respectively .

Cell LineIC50 (µmol/mL)Comparison with Doxorubicin
A-5490.02More potent
HCT-1160.08Comparable
MCF7Not specifiedNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : Inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts bacterial cell wall synthesis.
  • Anticancer Mechanism : Binding to DNA leads to topoisomerase II inhibition, causing DNA damage.
  • Anti-inflammatory Mechanism : Modulation of cytokine production reduces inflammatory responses.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-ethenyl-4-methoxy-3,5-dimethylpyridine

InChI

InChI=1S/C10H13NO/c1-5-9-8(3)10(12-4)7(2)6-11-9/h5-6H,1H2,2-4H3

InChI Key

GDCWZSQELZSPAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)C=C

Origin of Product

United States

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